molecular formula C23H28N6O3 B2792761 (3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021226-28-7

(3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

カタログ番号: B2792761
CAS番号: 1021226-28-7
分子量: 436.516
InChIキー: APFVDZGFSMLXLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound "(3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" features a methanone core bridging a 3,4-diethoxyphenyl group and a piperazine ring substituted with a 1-phenyl-1H-tetrazol-5-ylmethyl moiety. This structure combines electron-rich aromatic systems (diethoxy groups) with a tetrazole heterocycle, which is known for its bioisosteric properties and metabolic stability in medicinal chemistry . The piperazine moiety enhances solubility and enables structural diversity through substitutions, as seen in related compounds (e.g., sulfonamide- and fluorophenyl-modified piperazines) .

特性

IUPAC Name

(3,4-diethoxyphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-3-31-20-11-10-18(16-21(20)32-4-2)23(30)28-14-12-27(13-15-28)17-22-24-25-26-29(22)19-8-6-5-7-9-19/h5-11,16H,3-4,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVDZGFSMLXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and tetrazole components. One common approach is to first synthesize the tetrazole derivative, followed by its reaction with the phenyl group. The piperazine ring is then introduced through a subsequent reaction step.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. This would include the use of specialized reactors and purification techniques to ensure the high purity and yield of the final product.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl and ethoxy groups can be oxidized under specific conditions.

  • Reduction: : The tetrazole ring can be reduced to form different derivatives.

  • Substitution: : The piperazine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the piperazine ring.

Major Products Formed

  • Oxidation: : Formation of quinones and other oxidized derivatives.

  • Reduction: : Formation of amines and other reduced derivatives.

  • Substitution: : Formation of various substituted piperazines.

科学的研究の応用

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a catalyst in chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The compound’s key structural analogs differ in substituents on the phenyl ring, piperazine linker, and heterocyclic appendages. Examples include:

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d): Incorporates a sulfonamide group and benzhydryl piperazine, favoring hydrogen bonding and bulkier steric profiles .

Physicochemical Properties

Comparative data for key analogs are summarized below:

Compound Name Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Substituents
Target Compound (hypothetical) ~495.6 N/A N/A 3,4-Diethoxyphenyl, tetrazolylmethyl
(4-Chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone ~450.9 N/A N/A 4-Chlorophenyl, tetrazolylmethyl
6d (Sulfonamide analog) ~582.6 74 210–212 Benzhydrylpiperazine, sulfonamide
11a (Urea derivative) 484.2 85.1 N/A Fluorophenyl, thiazolylmethyl

生物活性

The compound (3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with the CAS number 1021226-28-7 , has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6O3C_{23}H_{28}N_{6}O_{3}, with a molecular weight of 436.5 g/mol . The structure includes a diethoxyphenyl group and a tetrazole moiety, which are significant for its biological properties.

PropertyValue
CAS Number1021226-28-7
Molecular FormulaC23H28N6O3
Molecular Weight436.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

A series of studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have been shown to act as microtubule destabilizers, which are crucial in cancer therapy. A study reported low IC50 values at the nanomolar level for certain tetrazole derivatives, indicating potent anticancer activity against various cancer cell lines .

The mechanism through which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics. This can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the presence of the piperazine ring may enhance binding affinity to biological targets due to its ability to form hydrogen bonds.

Study 1: In Vitro Evaluation

In a recent in vitro study, (3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications on the diethoxyphenyl and piperazine moieties could enhance biological activity. Compounds with electron-donating groups on the phenyl ring exhibited improved potency against cancer cells, emphasizing the importance of molecular structure in determining biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3,4-diethoxyphenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1 : Formation of the piperazine-linked methanone core via nucleophilic substitution or amide coupling, as seen in structurally analogous piperazine derivatives .
  • Step 2 : Introduction of the tetrazole-methyl group through alkylation or click chemistry under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Step 3 : Functionalization of the 3,4-diethoxyphenyl moiety via Friedel-Crafts acylation or Suzuki coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Optimization : Use HPLC or TLC to monitor intermediates, and adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to improve yields .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diethoxy groups at 3,4-positions, tetrazole-proton coupling) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₂₃H₂₈N₆O₃) and isotopic patterns .
  • X-ray Crystallography : Resolve stereochemistry of the piperazine-tetrazole junction, as applied to similar pyrazoline derivatives .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Adjust with co-solvents (e.g., PEG-400) if precipitation occurs .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperatures (4–37°C), and light exposure. Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability bottlenecks .
  • Dose-Response Refinement : Use staggered dosing regimens in animal models to account for non-linear pharmacokinetics, as seen in piperazine-based CNS agents .
  • Target Engagement Assays : Employ SPR or ITC to validate binding affinity to hypothesized targets (e.g., serotonin/dopamine receptors) and correlate with functional outcomes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for neurological targets?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing diethoxy with methoxy/fluoro groups) to assess steric/electronic effects on receptor binding .
  • Tetrazole Isosteres : Replace the tetrazole ring with triazoles or oxadiazoles to evaluate impact on metabolic stability and target selectivity .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with GPCRs or enzymes, prioritizing analogs with lower binding energies .

Q. What strategies mitigate off-target effects observed in preliminary toxicity screens?

  • Methodological Answer :

  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities. Modify substituents (e.g., reduce lipophilicity) to minimize inhibition .
  • hERG Channel Screening : Use patch-clamp electrophysiology to assess cardiac risk. Introduce polar groups (e.g., -OH, -COOH) to reduce hERG binding .
  • Transcriptomic Profiling : RNA-seq of treated cell lines to detect aberrant pathway activation (e.g., apoptosis, oxidative stress) .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in biological activity between enantiomers or polymorphs?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. Compare IC₅₀ values in target assays .
  • Polymorph Screening : Conduct XRPD or DSC to identify stable crystalline forms. Correlate solubility/bioavailability with dominant polymorphs .

Q. What computational tools are recommended for predicting metabolic pathways and reactive intermediates?

  • Methodological Answer :

  • Software : Use GLORY or Meteor to predict Phase I/II metabolism. Focus on vulnerable sites (e.g., ethoxy O-dealkylation, tetrazole oxidation) .
  • Reactive Metabolite Detection : Incubate with glutathione (GSH) and LC-MS to trap electrophilic intermediates (e.g., quinone methides from diethoxy cleavage) .

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